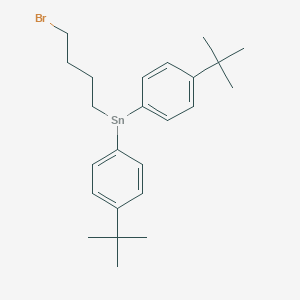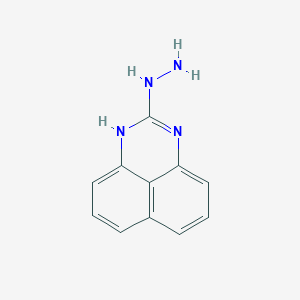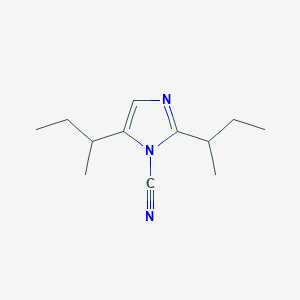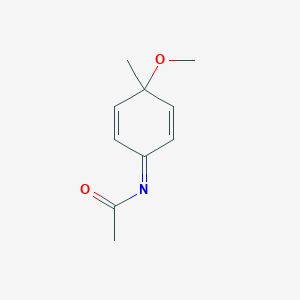![molecular formula C13H15NO B14380613 N-[2-(cyclohexen-1-yl)phenyl]formamide CAS No. 89937-00-8](/img/structure/B14380613.png)
N-[2-(cyclohexen-1-yl)phenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohexen-1-yl)phenyl]formamide is an organic compound that features a cyclohexene ring attached to a phenyl group, which is further connected to a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)phenyl]formamide typically involves the reaction of 2-(cyclohexen-1-yl)aniline with formic acid or formic acid derivatives. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(cyclohexen-1-yl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexylamine derivatives.
Applications De Recherche Scientifique
N-[2-(cyclohexen-1-yl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[2-(cyclohexen-1-yl)phenyl]formamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites, while the phenyl and cyclohexene rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1-cyclohexene: Similar structure but lacks the formamide group.
2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenone group instead of a formamide group.
Cyclohexenone: A simpler structure with a single cyclohexene ring and a ketone group.
Uniqueness
N-[2-(cyclohexen-1-yl)phenyl]formamide is unique due to the presence of both a cyclohexene ring and a formamide group, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89937-00-8 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
N-[2-(cyclohexen-1-yl)phenyl]formamide |
InChI |
InChI=1S/C13H15NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h4-6,8-10H,1-3,7H2,(H,14,15) |
Clé InChI |
JFZUGVGHQDICTH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2=CC=CC=C2NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Methyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380563.png)





![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
